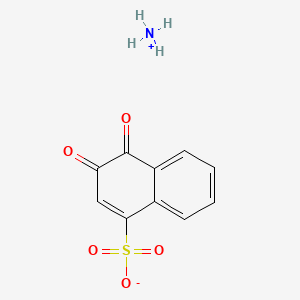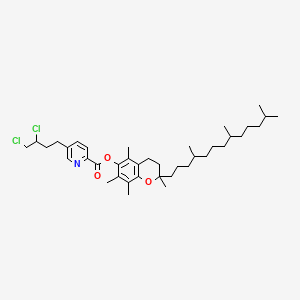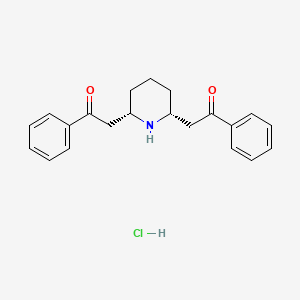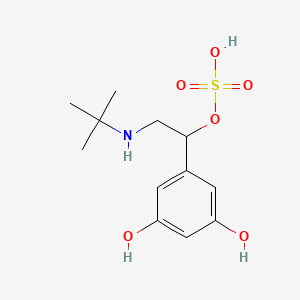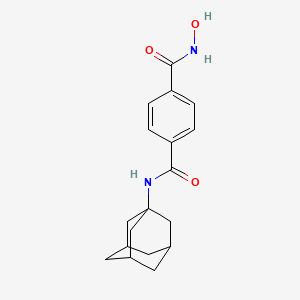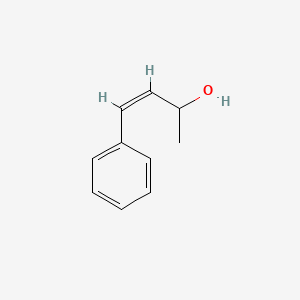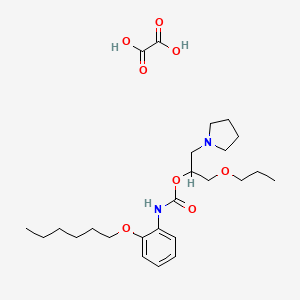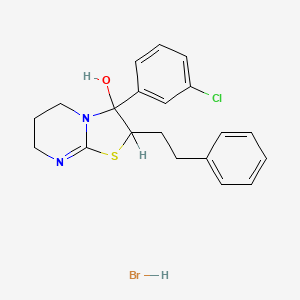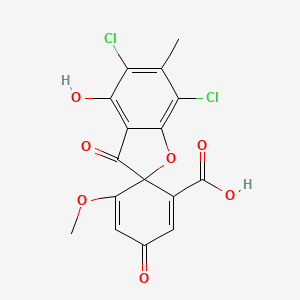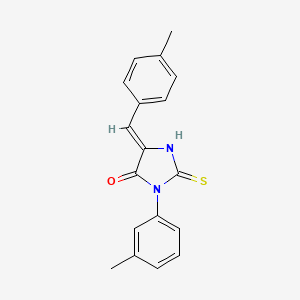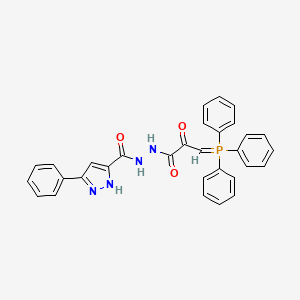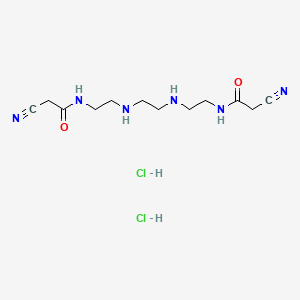
Acetamide, N,N'-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of ethylenediamine with acetonitrile derivatives under controlled temperature and pH conditions.
Cyclization: The intermediate products undergo cyclization reactions to form the desired cyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key steps include:
Batch Reactors: Large-scale batch reactors are used for the initial synthesis steps.
Continuous Flow Systems: Continuous flow systems are employed for subsequent reactions and purification processes.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, triggering signaling cascades that result in physiological responses.
類似化合物との比較
Similar Compounds
- Acetamide, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl))bis(2-bromo-)
- Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
- Glycine, N,N’-1,2-ethanediylbis-
Uniqueness
Acetamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis(2-cyano-, dihydrochloride) is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
72906-29-7 |
|---|---|
分子式 |
C12H22Cl2N6O2 |
分子量 |
353.25 g/mol |
IUPAC名 |
2-cyano-N-[2-[2-[2-[(2-cyanoacetyl)amino]ethylamino]ethylamino]ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C12H20N6O2.2ClH/c13-3-1-11(19)17-9-7-15-5-6-16-8-10-18-12(20)2-4-14;;/h15-16H,1-2,5-10H2,(H,17,19)(H,18,20);2*1H |
InChIキー |
GBMROMGTLGCLPL-UHFFFAOYSA-N |
正規SMILES |
C(CNCCNC(=O)CC#N)NCCNC(=O)CC#N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


